![molecular formula C10H15N3O4 B12467006 methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12467006.png)
methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 3-position and an isopropyl group at the 5-position of the pyrazole ring, along with a methyl ester group attached to the propanoate chain.
準備方法
The synthesis of methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would include a suitable diketone and hydrazine hydrate.
Alkylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, nucleophiles, and acidic or basic hydrolysis agents. Major products formed from these reactions include the corresponding amine, substituted pyrazoles, and carboxylic acids.
科学的研究の応用
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate can be compared with other similar compounds, such as:
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: This compound has a similar ester and isopropyl group but differs in the aromatic ring structure.
Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate: This compound has a nitro group and a pyridine ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H15N3O4 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
methyl 3-(3-nitro-5-propan-2-ylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H15N3O4/c1-7(2)8-6-9(13(15)16)11-12(8)5-4-10(14)17-3/h6-7H,4-5H2,1-3H3 |
InChIキー |
IFQIYUZGWLNZLP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NN1CCC(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466923.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)
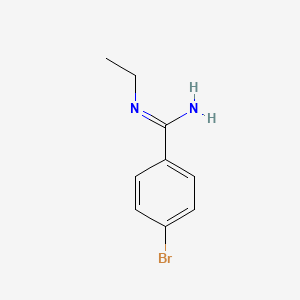
![[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12466938.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12466945.png)
![2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile](/img/structure/B12466950.png)
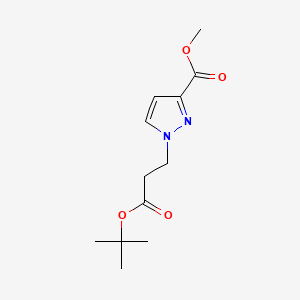
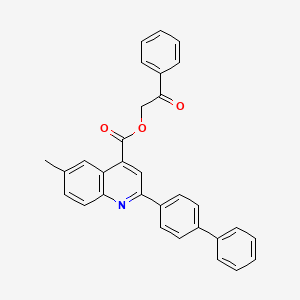
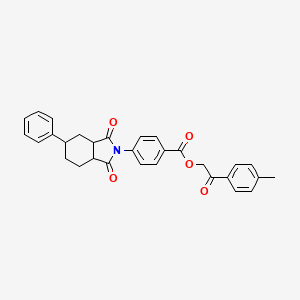
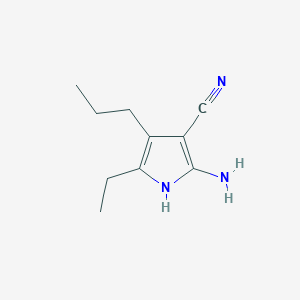
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466986.png)

![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)

